5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile
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Overview
Description
5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile is an organic compound with the molecular formula C13H10N2OS It is a heterocyclic compound that contains both benzoxazine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile typically involves the annulation of a benzoxazine ring to a thiophene scaffold. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate to form the benzoxazine ring . This intermediate can then be reacted with thiophene-2-carbonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitro-substituted benzoxazine derivatives.
Scientific Research Applications
5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a DNA topoisomerase I inhibitor, which could make it a candidate for anticancer drug development.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile involves its interaction with molecular targets such as DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, and inhibition of its activity can lead to the disruption of these processes, making the compound a potential anticancer agent . The compound may also act as a calcium entry blocker in vascular smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazin-3-one: Another benzoxazine derivative with potential topoisomerase I inhibitory activity.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of chromans and have been studied for their biological activities.
Uniqueness
5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile is unique due to the presence of both benzoxazine and thiophene moieties, which confer distinct electronic and steric properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-10-2-4-13(17-10)9-1-3-12-11(7-9)15-5-6-16-12/h1-4,7,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXNPYMTATNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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